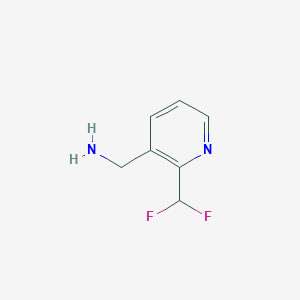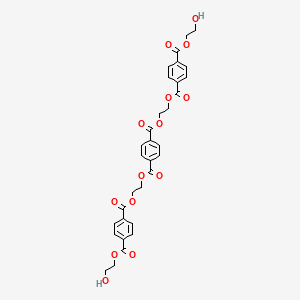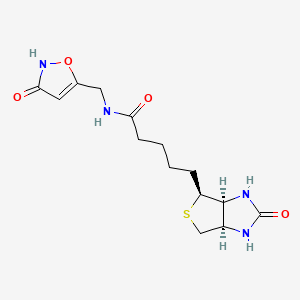
(Z)-N'-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is a synthetic organic compound that features a unique azetidine ring structure Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics . It also shows potential as an enzyme inhibitor, targeting specific biological pathways.
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is being investigated for its potential to treat various diseases, including bacterial infections and cancer . Its ability to inhibit specific enzymes makes it a promising therapeutic agent.
Industry
Industrially, this compound can be used in the production of polymers and materials with unique properties. Its azetidine ring structure imparts stability and rigidity, making it useful in high-performance materials.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinone: Known for its antimicrobial and enzyme inhibitory activities.
3-Methoxyazetidine: Shares the azetidine ring but lacks the hydroxy and acetimidamide functional groups.
N-Hydroxyacetimidamide: Contains the hydroxy and acetimidamide groups but lacks the azetidine ring.
Uniqueness
(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is unique due to the combination of the azetidine ring with hydroxy and acetimidamide functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H13N3O2 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(3-methoxyazetidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C6H13N3O2/c1-11-5-2-9(3-5)4-6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) |
Clave InChI |
FEUMLKGGAICEFL-UHFFFAOYSA-N |
SMILES isomérico |
COC1CN(C1)C/C(=N/O)/N |
SMILES canónico |
COC1CN(C1)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)

![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)



![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
